

Application Note and Protocol: ^1H and ^{13}C NMR Analysis of Boc-Trp-OH

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Compound of Interest

Compound Name: Boc-Trp-OH

Cat. No.: B558201

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Introduction

N-tert-butoxycarbonyl-L-tryptophan (**Boc-Trp-OH**) is a crucial intermediate in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group is widely used to temporarily block the N-terminus of amino acids, preventing unwanted side reactions during peptide chain elongation. Accurate structural characterization of **Boc-Trp-OH** is essential to ensure the quality and purity of this key building block, which directly impacts the integrity of the final peptide product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for the acquisition and analysis of one-dimensional (1D) ^1H and ^{13}C NMR spectra of **Boc-Trp-OH**, along with expected chemical shift assignments.

Quantitative NMR Data

The following tables summarize the expected ^1H and ^{13}C NMR spectral data for **Boc-Trp-OH**. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to an internal standard, typically tetramethylsilane (TMS). The actual chemical shifts can be influenced by the choice of solvent and sample concentration.^[1]

Table 1: Expected ^1H NMR Spectral Data for **Boc-Trp-OH**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Tentative Assignment
~10.8	br s	-	1H	Indole N-H
~7.6	d	~7.8	1H	Ar-H
~7.3	d	~8.1	1H	Ar-H
~7.1	t	~7.5	1H	Ar-H
~7.0	t	~7.5	1H	Ar-H
~7.0	s	-	1H	Ar-H (indole C2-H)
~5.0	d	~8.0	1H	N-H (amide)
~4.6	m	-	1H	α -CH
~3.3	m	-	2H	β -CH ₂
~1.4	s	-	9H	Boc (t-butyl)

d: doublet, t: triplet, m: multiplet, s: singlet, br s: broad singlet

Table 2: Expected ¹³C NMR Spectral Data for **Boc-Trp-OH**

Chemical Shift (δ) ppm	Tentative Assignment
~174	C=O (carboxyl)
~156	C=O (carbamate)
~136	Ar-C
~128	Ar-C
~124	Ar-CH
~121	Ar-CH
~119	Ar-CH
~118	Ar-CH
~111	Ar-CH
~110	Ar-C
~80	Boc C(CH ₃) ₃
~55	α -CH
~28.5	Boc C(CH ₃) ₃
~28	β -CH ₂

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

- Purity: Ensure the **Boc-Trp-OH** sample is of high purity (>95%) to minimize interference from impurities in the NMR spectra.
- Solvent: Dissolve approximately 10-20 mg of **Boc-Trp-OH** in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for amino acid derivatives as it effectively solubilizes the compound and allows for the observation of

exchangeable protons (e.g., N-H, O-H). Chloroform-d (CDCl_3) or Methanol-d₄ (CD_3OD) can also be used, though exchangeable proton signals may be broadened or absent.^[1]

- Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0.03-0.05% v/v).
- NMR Tube: Transfer the final solution to a clean, dry, high-quality 5 mm NMR tube.

1D ^1H NMR Spectroscopy Acquisition

- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
- Experiment: Acquire a standard one-pulse ^1H NMR spectrum.
- Parameters:
 - Pulse Angle: 30-45°
 - Spectral Width: 12-16 ppm
 - Acquisition Time: 2-3 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 16-64 (depending on sample concentration)

1D ^{13}C NMR Spectroscopy Acquisition

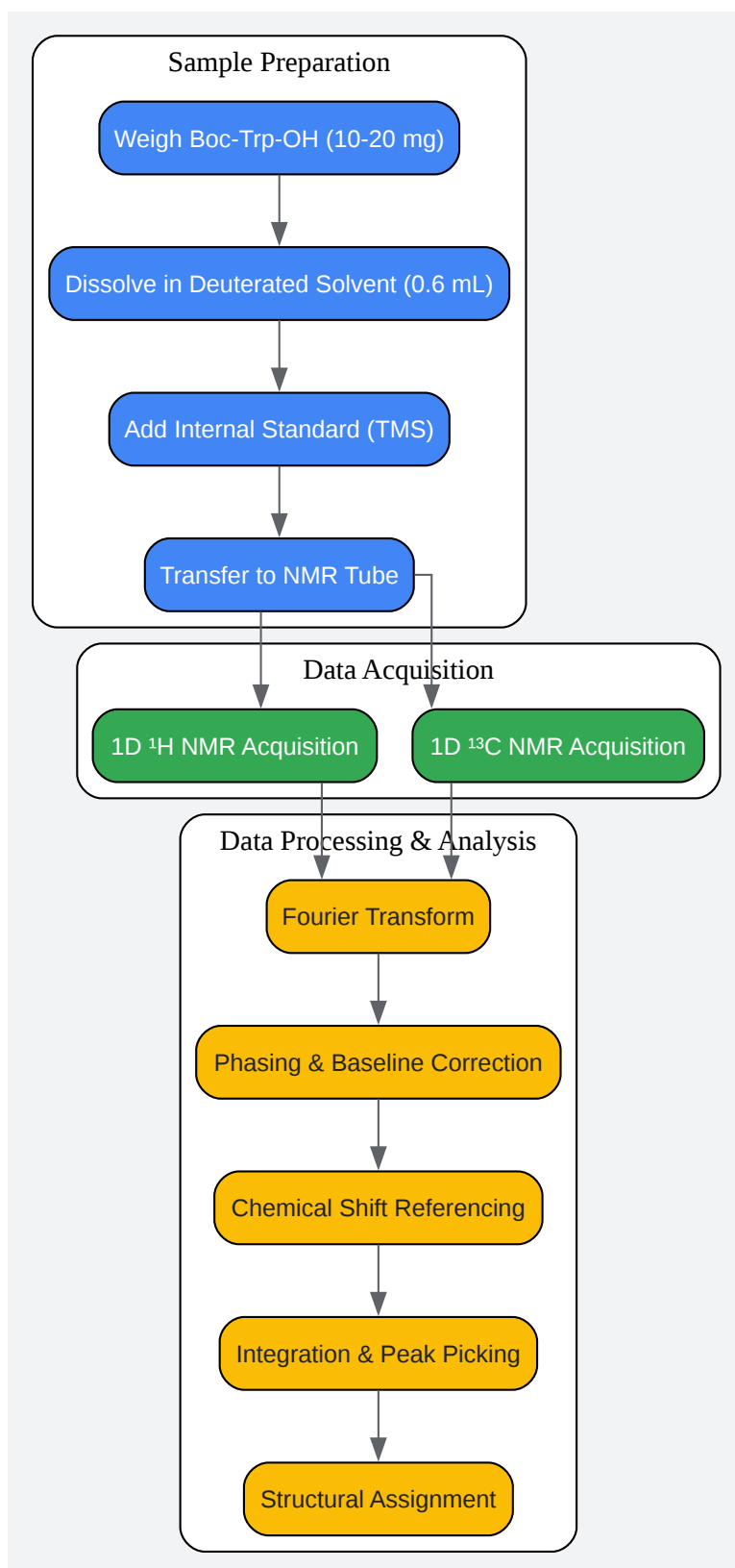
- Instrument: A 100 MHz or higher (corresponding to the ^1H frequency) NMR spectrometer.
- Experiment: Acquire a proton-decoupled ^{13}C NMR spectrum (e.g., zgpg30).
- Parameters:
 - Pulse Angle: 30°
 - Spectral Width: 200-240 ppm

- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 (as ^{13}C has a low natural abundance)

Data Processing

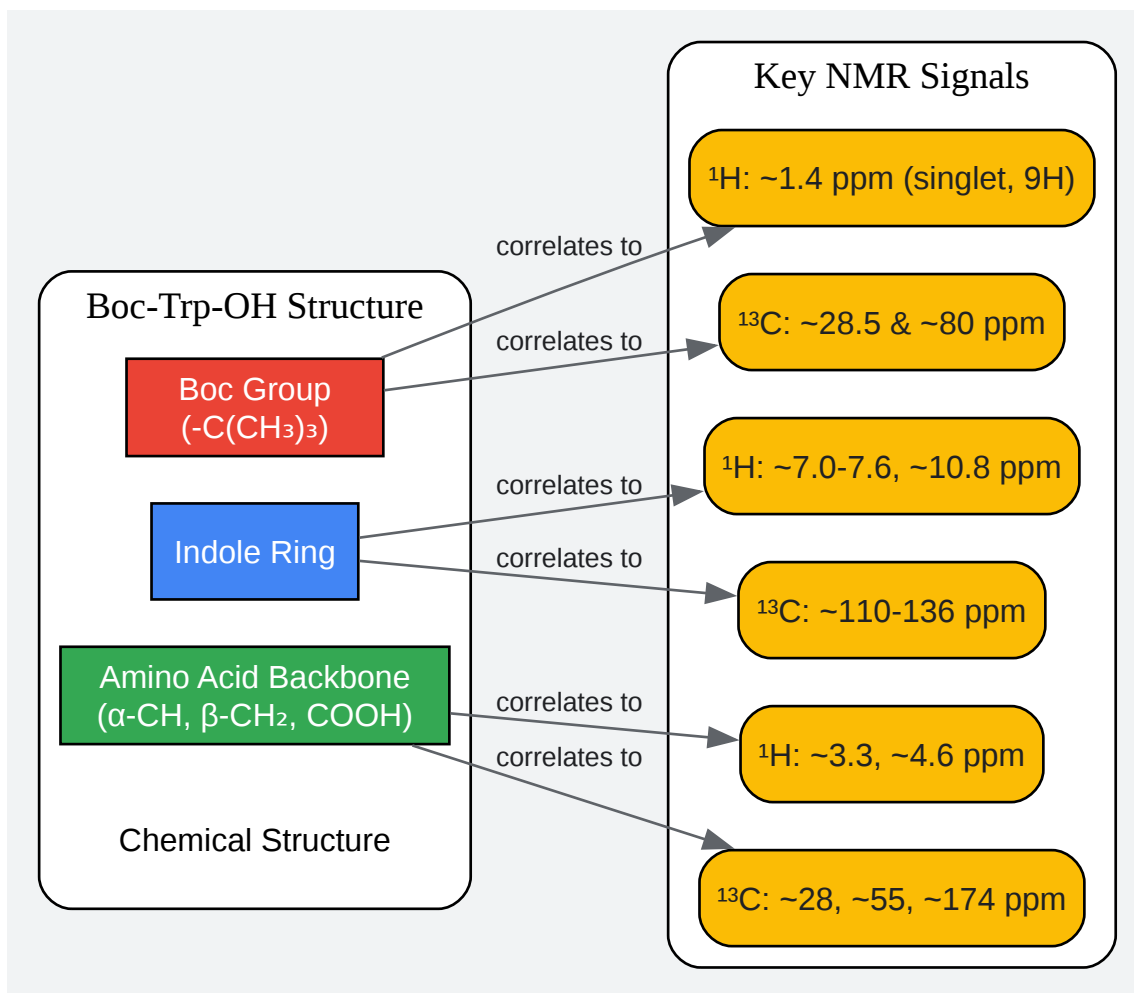
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.
- Integrate the signals in the ^1H NMR spectrum.
- Pick and list the peaks for both ^1H and ^{13}C spectra.

Visualizations



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Caption: Experimental workflow for NMR analysis of **Boc-Trp-OH**.



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Caption: Correlation of **Boc-Trp-OH** structure to key NMR signals.

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References

- 1. benchchem.com [benchchem.com]
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